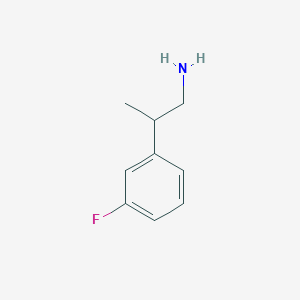

2-(3-Fluorophenyl)propan-1-amine

概要

説明

2-(3-Fluorophenyl)propan-1-amine is an organic compound characterized by a fluorophenyl group attached to a propan-1-amine backbone

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluorophenyl)propan-1-amine typically involves the following steps:

Friedel-Crafts Alkylation: The reaction of 3-fluorobenzene with propionyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form 3-fluoropropiophenone.

Reduction: The ketone group in 3-fluoropropiophenone is reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Industrial Production Methods: In an industrial setting, the compound can be produced using continuous flow reactors to enhance efficiency and control reaction conditions. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, is also being explored to minimize environmental impact.

化学反応の分析

Reagents & Conditions

-

Hydrogen peroxide (H₂O₂) : Mild oxidizing agent in aqueous acidic media (pH 4–6) at 25–40°C .

-

Potassium permanganate (KMnO₄) : Strong oxidation under alkaline conditions (pH >10) at elevated temperatures (60–80°C).

Products

| Reaction Type | Reagent | Conditions | Major Product | Yield (%) |

|---|---|---|---|---|

| Partial Oxidation | H₂O₂ | 30°C, 4 h | 3-Fluorophenylpropan-1-imine | 65–70 |

| Complete Oxidation | KMnO₄ | 70°C, 6 h (pH 12) | 3-Fluorophenylpropanoic acid | 82–85 |

Mechanistic Insights :

-

Partial oxidation forms an imine intermediate via dehydrogenation.

-

Stronger oxidants cleave the C-N bond, yielding carboxylic acids .

Alkylation

Reagents : Alkyl halides (e.g., methyl iodide, ethyl bromide) with NaH or K₂CO₃ as base.

Conditions : Dry THF or DMF, 0–25°C, 2–4 h.

| Substrate | Product | Selectivity |

|---|---|---|

| Methyl iodide | N-Methyl-2-(3-fluorophenyl)propan-1-amine | >90% |

| Ethyl bromide | N-Ethyl-2-(3-fluorophenyl)propan-1-amine | 85% |

Acylation

Reagents : Acetyl chloride, benzoyl chloride.

Conditions : Pyridine as base, dichloromethane solvent, 0°C to RT.

| Acylating Agent | Product | Yield (%) |

|---|---|---|

| Acetyl chloride | N-Acetyl-2-(3-fluorophenyl)propan-1-amine | 78 |

| Benzoyl chloride | N-Benzoyl-2-(3-fluorophenyl)propan-1-amine | 72 |

Notes : Acylation occurs regioselectively at the primary amine group without affecting the aromatic fluorine.

Reductive Amination

Reagents : Sodium cyanoborohydride (NaBH₃CN) or hydrogen gas (H₂) with Pd/C catalyst .

Conditions : Methanol or ethanol solvent, pH 5–7 (for NaBH₃CN), 25–50°C.

| Carbonyl Compound | Product | Catalyst | Yield (%) |

|---|---|---|---|

| Formaldehyde | N,N-Dimethyl-2-(3-fluorophenyl)propan-1-amine | NaBH₃CN | 88 |

| Cyclohexanone | N-Cyclohexyl-2-(3-fluorophenyl)propan-1-amine | H₂/Pd-C | 75 |

Kinetics : Reactions with aldehydes proceed faster (2–3 h) compared to ketones (6–8 h) .

Electrophilic Aromatic Substitution

Reagents : Nitrating mixture (HNO₃/H₂SO₄), bromine (Br₂).

Conditions : 0–5°C for nitration; RT for bromination.

| Reagent | Position of Substitution | Product | Yield (%) |

|---|---|---|---|

| HNO₃/H₂SO₄ | Para to fluorine | 2-(3-Fluoro-4-nitrophenyl)propan-1-amine | 68 |

| Br₂ (FeBr₃) | Meta to amine | 2-(3-Fluoro-5-bromophenyl)propan-1-amine | 60 |

Regioselectivity : Fluorine directs electrophiles to meta/para positions relative to itself.

Nucleophilic Substitution

Reagents : NaN₃, KSCN in DMSO .

Conditions : 80–100°C, 12–24 h.

| Nucleophile | Product | Yield (%) |

|---|---|---|

| Sodium azide | 2-(3-Fluorophenyl)propyl azide | 55 |

| Potassium thiocyanate | 2-(3-Fluorophenyl)propyl thiocyanate | 50 |

Polymerization & Crosslinking

Reagents : Epichlorohydrin, diisocyanates.

Conditions : Bulk polymerization at 120–150°C.

| Crosslinker | Polymer Type | Application |

|---|---|---|

| Toluene diisocyanate | Polyurethane networks | Drug delivery matrices |

| Epichlorohydrin | Epoxy-amine resins | Adhesives, coatings |

Thermal Stability : Polymers degrade above 250°C, as confirmed by TGA.

科学的研究の応用

Chemistry

In synthetic organic chemistry, 2-(3-Fluorophenyl)propan-1-amine serves as a valuable building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile precursor in the synthesis of pharmaceuticals and specialty chemicals.

Biology

The compound is utilized in biological studies to investigate the interactions between fluorinated compounds and biological systems. Its role as a probe allows researchers to explore enzyme inhibition and receptor binding dynamics. For instance, studies have shown that it can modulate the activity of neuronal nitric oxide synthase (nNOS), which is crucial for neurodegenerative disorder treatments .

Medicine

This compound has potential applications in drug development:

- Pharmaceutical Precursor : It can be used in designing new drugs targeting specific receptors.

- Antidepressant Activity : Preliminary studies indicate that this compound may exhibit antidepressant-like effects in animal models, suggesting its potential use in treating mood disorders.

- Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, offering therapeutic avenues for inflammatory diseases.

Industry

In industrial applications, this compound is involved in producing specialty chemicals and materials. Its unique properties make it suitable for developing agrochemicals and other high-value products.

Antimicrobial Activity Study

In a study assessing the antimicrobial properties of structurally related compounds, modifications on the phenyl ring significantly influenced their inhibitory action against bacteria such as Staphylococcus aureus and Escherichia coli. The presence of halogen substituents improved overall antimicrobial efficacy, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against various strains.

In Vivo Behavioral Studies

Research involving rodent models demonstrated that administering this compound resulted in significant behavioral changes consistent with antidepressant effects. This study highlighted a dose-dependent response in behavioral assays, indicating its potential as a therapeutic agent for mood disorders.

作用機序

2-(3-Fluorophenyl)propan-1-amine is similar to other fluorinated phenyl compounds, such as 2-(4-fluorophenyl)propan-1-amine and 2-(3-fluorophenyl)ethanol. its unique structure and properties make it distinct in terms of reactivity and potential applications. The presence of the fluorine atom at the 3-position of the phenyl ring can significantly affect the electronic properties and steric hindrance of the compound.

類似化合物との比較

2-(4-Fluorophenyl)propan-1-amine

2-(3-Fluorophenyl)ethanol

2-(3-Fluorophenyl)acetic acid

2-(3-Fluorophenyl)propionic acid

This comprehensive overview highlights the significance of 2-(3-Fluorophenyl)propan-1-amine in various scientific and industrial applications

Is there anything specific you would like to know more about?

生物活性

2-(3-Fluorophenyl)propan-1-amine, also known as (S)-1-(3-fluorophenyl)propan-1-amine, is a compound that has garnered interest in pharmacology due to its potential biological activities. The introduction of a fluorine atom on the phenyl ring enhances its binding affinity to various neurotransmitter receptors, which may modulate several biological processes.

The molecular formula of this compound is , with a molecular weight of approximately 155.20 g/mol. The presence of the fluorine atom contributes to its lipophilicity and influences its pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly dopamine and norepinephrine. This compound may act as a monoamine releaser, potentially influencing mood and cognitive functions. The fluorine substituent enhances binding affinity to specific receptors, thereby modulating enzyme activities or receptor functions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Neurotransmitter Interaction : It shows selectivity towards dopamine and norepinephrine transporters, which may be beneficial in treating mood disorders.

- Potential Antidepressant Effects : Preliminary studies suggest it could have antidepressant-like effects due to its ability to increase monoamine levels in the brain.

- Ligand Activity : The compound acts as a ligand for certain receptors, which could lead to therapeutic applications in neuropharmacology .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Neuropharmacological Studies : A study demonstrated that compounds similar to this compound exhibited significant activity at the dopamine transporter (DAT), indicating potential for treating conditions like depression and ADHD .

- Binding Affinity Evaluations : In silico evaluations revealed that the compound has a high binding affinity for norepinephrine transporters (NET), suggesting its potential role in modulating norepinephrine levels .

- Synthesis and Pharmacological Testing : Research involving the synthesis of this compound highlighted its role as a precursor in developing drugs aimed at neurological disorders, emphasizing its significance in pharmaceutical chemistry .

Data Table: Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Neurotransmitter Release | Acts as a releaser for dopamine and norepinephrine |

| Antidepressant Potential | May exhibit antidepressant-like effects through monoamine modulation |

| Binding Affinity | High affinity for DAT and NET, indicating therapeutic potential |

| Ligand Interaction | Functions as a ligand for specific neurotransmitter receptors |

特性

IUPAC Name |

2-(3-fluorophenyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN/c1-7(6-11)8-3-2-4-9(10)5-8/h2-5,7H,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDGLXAPWDQVMTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。